Ethyl 3-cyano-3-methylpentanoate
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Overview
Description
Ethyl 3-cyano-3-methylpentanoate is an organic compound with the molecular formula C9H15NO2. It is a colorless to light yellow liquid that is used in various chemical syntheses and industrial applications. The compound is characterized by the presence of a cyano group (-CN) and an ester group (-COOEt) attached to a branched pentane chain.
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 3-cyano-3-methylpentanoate can be synthesized through several methods. One common method involves the reaction of ethyl cyanoacetate with butanone in the presence of a base such as β-alanine and glacial acetic acid. The reaction mixture is heated under reflux, and the product is purified through distillation .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale reactions using similar reagents and conditions as in laboratory synthesis. The process typically includes steps such as refluxing, distillation, and purification to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-cyano-3-methylpentanoate undergoes various chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid and ethanol.
Reduction: The cyano group can be reduced to an amine group using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The cyano group can participate in nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Various nucleophiles such as amines or alcohols under appropriate conditions.
Major Products Formed
Hydrolysis: 3-cyano-3-methylpentanoic acid and ethanol.
Reduction: 3-amino-3-methylpentanoate.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 3-cyano-3-methylpentanoate is used in a wide range of scientific research applications, including:
Chemistry: As an intermediate in the synthesis of various organic compounds.
Biology: In the study of enzyme-catalyzed reactions involving ester and cyano groups.
Medicine: As a precursor in the synthesis of pharmaceutical compounds.
Industry: In the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of ethyl 3-cyano-3-methylpentanoate involves its functional groups. The ester group can undergo hydrolysis, releasing ethanol and the corresponding acid, which can participate in further reactions. The cyano group can be reduced or substituted, leading to the formation of various derivatives. These reactions are facilitated by specific enzymes or chemical reagents that target the ester and cyano groups .
Comparison with Similar Compounds
Similar Compounds
Ethyl cyanoacetate: Similar structure but with a simpler ester and cyano group arrangement.
Methyl 3-cyano-3-methylpentanoate: Similar structure but with a methyl ester group instead of an ethyl ester group.
3-cyano-3-methylpentanoic acid: The acid form of this compound.
Uniqueness
This compound is unique due to its specific combination of ester and cyano groups attached to a branched pentane chain. This structure allows it to participate in a variety of chemical reactions, making it a versatile intermediate in organic synthesis .
Properties
IUPAC Name |
ethyl 3-cyano-3-methylpentanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO2/c1-4-9(3,7-10)6-8(11)12-5-2/h4-6H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GNYMESLIPHYVFO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(CC(=O)OCC)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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